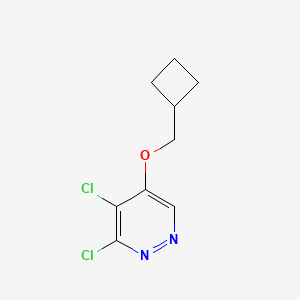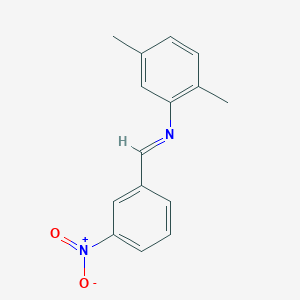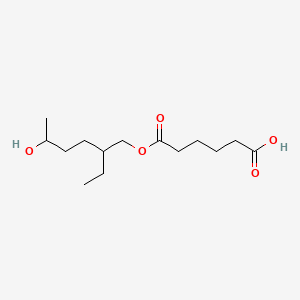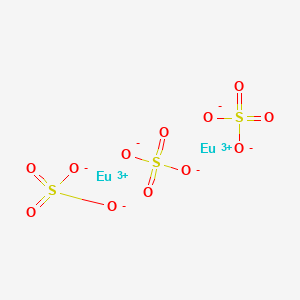
3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine
Overview
Description
3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine, also known as BAY 41-2272, is a chemical compound that belongs to the pyridazine family. It was first synthesized in 2001 by the pharmaceutical company Bayer AG. Since then, it has been extensively studied for its potential applications in various fields of scientific research.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine involves the activation of sGC, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce smooth muscle relaxation, reduce platelet aggregation, and increase blood flow. It has also been found to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine in lab experiments is its potency as an sGC activator. It has been found to be more potent than other sGC activators, such as nitric oxide and this compound 58-2667. However, one of the limitations of using this compound is its instability in aqueous solutions, which can lead to degradation and loss of activity over time.
Future Directions
There are several future directions for the study of 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine. One potential application is in the treatment of cardiovascular diseases, such as hypertension and heart failure. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potency as an sGC activator and its various biochemical and physiological effects make it a promising compound for future research in the fields of cardiovascular and neurodegenerative diseases, as well as inflammation. However, further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine has been studied extensively for its potential applications in scientific research. It has been found to be a potent activator of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of various physiological processes.
properties
IUPAC Name |
3,4-dichloro-5-(cyclobutylmethoxy)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-8-7(4-12-13-9(8)11)14-5-6-2-1-3-6/h4,6H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVDTGOIHOOYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CN=NC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744745 | |
| Record name | 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346698-16-5 | |
| Record name | Pyridazine, 3,4-dichloro-5-(cyclobutylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346698-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Benzyl-6-methylene-[1,4]oxazepane](/img/structure/B3366222.png)


![[3,3'-Bipyridine]-5-carboxamide](/img/structure/B3366255.png)





